molecular formula C18H23ClN4O3 B4826190 ETHYL 3-[({[1-(2-CHLOROBENZYL)-3,5-DIMETHYL-1H-PYRAZOL-4-YL]AMINO}CARBONYL)AMINO]PROPANOATE

ETHYL 3-[({[1-(2-CHLOROBENZYL)-3,5-DIMETHYL-1H-PYRAZOL-4-YL]AMINO}CARBONYL)AMINO]PROPANOATE

Cat. No.: B4826190
M. Wt: 378.9 g/mol
InChI Key: ADRMAMOPSPLBDV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

ETHYL 3-[({[1-(2-CHLOROBENZYL)-3,5-DIMETHYL-1H-PYRAZOL-4-YL]AMINO}CARBONYL)AMINO]PROPANOATE is a synthetic organic compound with the molecular formula C16H20ClN3O3 This compound is characterized by its complex structure, which includes a pyrazole ring, a chlorobenzyl group, and an ethyl ester moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 3-[({[1-(2-CHLOROBENZYL)-3,5-DIMETHYL-1H-PYRAZOL-4-YL]AMINO}CARBONYL)AMINO]PROPANOATE typically involves multiple steps:

    Formation of the Pyrazole Ring: The initial step involves the synthesis of the pyrazole ring, which can be achieved through the reaction of hydrazine with a 1,3-diketone.

    Introduction of the Chlorobenzyl Group: The chlorobenzyl group is introduced via a nucleophilic substitution reaction, where the pyrazole ring reacts with 2-chlorobenzyl chloride.

    Formation of the Ethyl Ester: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of an acid catalyst.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

ETHYL 3-[({[1-(2-CHLOROBENZYL)-3,5-DIMETHYL-1H-PYRAZOL-4-YL]AMINO}CARBONYL)AMINO]PROPANOATE undergoes various types of chemical reactions:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur at the chlorobenzyl group, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), Chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), Sodium borohydride (NaBH4)

    Substitution: Amines, Thiols

Major Products Formed

    Oxidation: Carboxylic acids, Ketones

    Reduction: Alcohols, Amines

    Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

ETHYL 3-[({[1-(2-CHLOROBENZYL)-3,5-DIMETHYL-1H-PYRAZOL-4-YL]AMINO}CARBONYL)AMINO]PROPANOATE has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases. Its ability to interact with specific molecular targets makes it a candidate for drug development.

    Industry: It is used in the development of new materials and chemical processes, particularly in the field of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of ETHYL 3-[({[1-(2-CHLOROBENZYL)-3,5-DIMETHYL-1H-PYRAZOL-4-YL]AMINO}CARBONYL)AMINO]PROPANOATE involves its interaction with specific molecular targets in the body. The compound binds to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and molecular targets are still under investigation, but it is believed to modulate signaling pathways involved in inflammation and microbial growth.

Comparison with Similar Compounds

Similar Compounds

    ETHYL 3-[(2-CHLOROBENZYL)AMINO]PROPANOATE: Similar in structure but lacks the pyrazole ring.

    METHYL 3-[(2-CHLOROBENZYL)AMINO]PROPANOATE: Similar but with a methyl ester instead of an ethyl ester.

    ETHYL 3-[(2-FURYLMETHYL)AMINO]PROPANOATE: Similar but with a furylmethyl group instead of a chlorobenzyl group.

Uniqueness

ETHYL 3-[({[1-(2-CHLOROBENZYL)-3,5-DIMETHYL-1H-PYRAZOL-4-YL]AMINO}CARBONYL)AMINO]PROPANOATE is unique due to the presence of the pyrazole ring and the specific arrangement of functional groups. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

IUPAC Name

ethyl 3-[[1-[(2-chlorophenyl)methyl]-3,5-dimethylpyrazol-4-yl]carbamoylamino]propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23ClN4O3/c1-4-26-16(24)9-10-20-18(25)21-17-12(2)22-23(13(17)3)11-14-7-5-6-8-15(14)19/h5-8H,4,9-11H2,1-3H3,(H2,20,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADRMAMOPSPLBDV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCNC(=O)NC1=C(N(N=C1C)CC2=CC=CC=C2Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23ClN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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ETHYL 3-[({[1-(2-CHLOROBENZYL)-3,5-DIMETHYL-1H-PYRAZOL-4-YL]AMINO}CARBONYL)AMINO]PROPANOATE
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ETHYL 3-[({[1-(2-CHLOROBENZYL)-3,5-DIMETHYL-1H-PYRAZOL-4-YL]AMINO}CARBONYL)AMINO]PROPANOATE
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ETHYL 3-[({[1-(2-CHLOROBENZYL)-3,5-DIMETHYL-1H-PYRAZOL-4-YL]AMINO}CARBONYL)AMINO]PROPANOATE
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ETHYL 3-[({[1-(2-CHLOROBENZYL)-3,5-DIMETHYL-1H-PYRAZOL-4-YL]AMINO}CARBONYL)AMINO]PROPANOATE
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ETHYL 3-[({[1-(2-CHLOROBENZYL)-3,5-DIMETHYL-1H-PYRAZOL-4-YL]AMINO}CARBONYL)AMINO]PROPANOATE
Reactant of Route 6
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ETHYL 3-[({[1-(2-CHLOROBENZYL)-3,5-DIMETHYL-1H-PYRAZOL-4-YL]AMINO}CARBONYL)AMINO]PROPANOATE

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